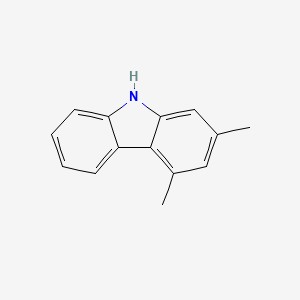

2,4-dimethyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSRJMHXZQGERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=CC=CC=C3NC2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172428 | |

| Record name | 9H-Carbazole, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-71-7 | |

| Record name | 9H-Carbazole, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7J10M6WI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dimethyl 9h Carbazole and Its Derivatives

Classical and Contemporary Approaches to Carbazole (B46965) Annulation Leading to 2,4-dimethyl-9H-carbazole

The formation of the carbazole ring system, known as annulation, can be achieved through various strategic bond-forming reactions. For the specific 1,4-dimethyl substitution pattern (which corresponds to 2,4-dimethyl numbering in some contexts, depending on the position of the nitrogen, but is most commonly prepared via the Paal-Knorr type synthesis), a key classical method involves the acid-catalyzed condensation of an appropriately substituted indole (B1671886) with a 1,4-dicarbonyl compound.

A widely utilized and preferred method for synthesizing 1,4-dimethyl-9H-carbazoles is the reaction of indoles with hexane-2,5-dione (acetonylacetone). thieme-connect.demdpi.comresearchgate.net This reaction is typically catalyzed by an acid, such as p-toluenesulphonic acid (p-TSA), in a solvent like ethanol (B145695) under reflux conditions. thieme-connect.demdpi.comresearchgate.net This approach has been successfully implemented in both traditional batch synthesis and in scalable continuous flow chemistry setups using solid catalysts like K-10 montmorillonite (B579905) clay. researchgate.net

Palladium catalysis offers a powerful and versatile toolkit for the synthesis of carbazoles through intramolecular C-N or C-C bond formation. These strategies often begin with pre-assembled biaryl precursors.

One prominent approach is the intramolecular cyclization of diarylamines. For instance, a sequence involving Buchwald-Hartwig amination to form a diarylamine, followed by a palladium(II)-catalyzed oxidative cyclization, provides a convergent route to the carbazole core. researchgate.net This method has been used to prepare various alkylcarbazoles, including dimethyl-substituted isomers. researchgate.netresearchgate.net Another powerful strategy involves a tandem sequence of C-H bond functionalization and C-N bond formation. nih.gov This allows for the assembly of unsymmetrical carbazoles from biaryl amide substrates, where the substitution pattern can be controlled by the design of the starting material. nih.gov The cyclization can be promoted by a Pd(OAc)₂ catalyst, often in conjunction with an oxidant like Cu(OAc)₂ or under an oxygen atmosphere with DMSO as the solvent. nih.gov

Furthermore, the well-established Suzuki-Miyaura cross-coupling reaction is instrumental in preparing functionalized derivatives. Starting from a pre-formed and halogenated carbazole, such as 6-bromo-1,4-dimethyl-9H-carbazole, various aryl groups can be introduced at the 6-position. nih.govnih.govresearchgate.net This reaction is typically catalyzed by Pd(PPh₃)₄ with a base like Na₂CO₃ in a dioxane/water solvent system. nih.govresearchgate.net The efficiency of this coupling can be enhanced by the presence of an electron-withdrawing group on the carbazole ring. nih.govresearchgate.net

| Method | Substrate | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Oxidative Cyclization | Diarylamines | Pd(OAc)₂ | Convergent route to various alkylcarbazoles. | researchgate.net |

| Tandem C-H Functionalization/C-N Bond Formation | 2-Acetaminobiphenyls | Pd(OAc)₂ / Cu(OAc)₂ or O₂/DMSO | Efficient assembly of N-acetylcarbazoles with high functional group tolerance. | nih.gov |

| Suzuki-Miyaura Cross-Coupling | 6-Bromo-1,4-dimethyl-9H-carbazole | Pd(PPh₃)₄ / Na₂CO₃ | Allows for the synthesis of 6-aryl-1,4-dimethyl-9H-carbazole derivatives. | nih.govnih.govresearchgate.net |

| Tandem [3 + 2] Heteroannulation | o-Chloroanilines and Heteroaryl Bromides | Pd(0) catalyst / HPCy₃BF₄ / K₃PO₄ | Modular, one-pot process combining Buchwald-Hartwig amination and C-H arylation. | nih.govacs.org |

Photochemical reactions provide a distinct, often metal-free, pathway to the carbazole nucleus. The most fundamental of these is the photocyclization of diphenylamines. researchgate.netacs.orgacs.org Upon UV irradiation, N-substituted diphenylamines can undergo an electrocyclization reaction to form a transient 4a,4b-dihydrocarbazole intermediate. researchgate.netacs.org This intermediate is then oxidized to the stable aromatic carbazole. The oxidation can occur in the presence of an oxidant, such as dissolved oxygen, which leads to the formation of the carbazole and hydrogen peroxide. researchgate.netacs.org

Flash photolysis studies have been instrumental in elucidating the mechanism, identifying the amine triplet state as the precursor to the dihydrocarbazole intermediate. researchgate.netacs.orgresearchgate.net The efficiency and kinetics of this cyclization are influenced by substituents on the aromatic rings and the nature of the N-substituent. acs.orgresearchgate.net While this method is general for many diphenylamines, its application to specifically generate this compound would require a suitably substituted diphenylamine (B1679370) precursor. A related method is the photostimulated SRN1 reaction of 2'-halo-[1,1'-biphenyl]-2-amines, which proceeds via a radical-anion intermediate under transition-metal-free conditions to yield the carbazole ring system.

Radical chemistry offers unique bond-forming strategies for constructing the carbazole skeleton, often under mild conditions. These pathways can be initiated by various means, including photoredox catalysis or the use of radical initiators.

A metal-free approach involves a simultaneous triple C-C coupling and cyclization reaction between phenacyl bromides and indoles, promoted solely by 4-dimethylaminopyridine (B28879) (DMAP). acs.org Mechanistic studies suggest a plausible radical mechanism for this unusual and rapid regioselective transformation, which furnishes 3,5-diarylcarbazoles. acs.org Another strategy employs manganese catalysis for the intramolecular radical cyclization of specific substrates to build the carbazole framework. mostwiedzy.pl For instance, Mn(acac)₃ can catalyze the cyclization of an N-centered radical onto an aromatic ring. mostwiedzy.pl

More recently, visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. rsc.org This has been merged with palladium catalysis for the intramolecular C-H amination of N-substituted 2-amidobiaryls. acs.orgelsevierpure.com In this dual catalytic system, a photoexcited iridium or ruthenium complex initiates a single-electron transfer (SET) process, ultimately leading to the generation of a Pd(III) intermediate that undergoes reductive elimination to form the carbazole C-N bond. acs.orgelsevierpure.com This method avoids the need for strong, stoichiometric chemical oxidants typically required in Pd(II)/Pd(0) catalytic cycles. acs.orgbeilstein-journals.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and simplifying procedures. Several MCRs have been developed for the synthesis of carbazole derivatives.

One such strategy involves a three-component annulation of an indole, bromoacetaldehyde (B98955) dimethyl acetal, and a 1,3-dicarbonyl compound to produce carbazole-2-carboxylates. rsc.org Another approach is a thermodynamically induced [2+2+2] annulation of an indole, a ketone, and a nitroalkene, which can produce diversely substituted carbazoles. rsc.org For the synthesis of thiophene-annulated carbazoles, the three-component Gewald reaction provides a green pathway to 2-amino-4-(9H-carbazol-3-yl)thiophene-3-carbonitriles. scilit.com While not directly yielding the parent this compound, these MCRs demonstrate the power of convergent synthesis to rapidly build complexity around the carbazole core.

Regioselective Functionalization of the this compound Core

Directing the introduction of functional groups to specific positions on the pre-formed carbazole nucleus is a significant challenge due to the multiple reactive sites. C-H activation has become the paramount strategy for achieving such regioselectivity.

Transition-metal-catalyzed C-H activation, which involves the cleavage of a C-H bond and its replacement with a C-C or C-X bond, enables the direct and efficient functionalization of the carbazole ring. The regioselectivity of these reactions is typically controlled by a directing group installed on the carbazole nitrogen.

By selecting an appropriate directing group, functionalization can be guided to specific positions. For example, a pyrimidin-2-yl group attached to the carbazole nitrogen directs ortho-arylation to the C1 position using dual palladium-photoredox catalysis. rsc.org This method allows for controlled mono- or diarylation under mild conditions. rsc.org Similarly, ruthenium catalysts can also achieve C1-arylation of 9-(pyrimidin-2-yl)-9H-carbazole with boronic acids. chim.it Manganese has also been used to catalyze the selective C1 mono-alkylation of 9-(pyridin-2-yl)-9H-carbazole with alkyl bromides. chim.it

Functionalization at the C4 position, which is sterically hindered, is more challenging. However, methods have been developed for the direct C-H activation at C4. rsc.org A novel approach utilizes a bulky N-triisopropylsilyl (TIPS) group in combination with nBuLi-TMEDA to achieve regioselective dilithiation at the C4 and C5 positions, allowing for subsequent functionalization. rsc.org

| Catalyst System | Directing Group | Position(s) Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | Pyrimidin-2-yl | C1 | Ortho-Arylation | rsc.org |

| [RuCl₂(p-cymene)]₂ / Ag₂O | Pyrimidin-2-yl | C1 | Ortho-Arylation | chim.it |

| MnBr₂ / LiHMDS | Pyridin-2-yl | C1 | Ortho-Alkylation | chim.it |

| nBuLi / TMEDA | N-TIPS | C4, C5 | Directed Dilithiation | rsc.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | Pyridin-2-yl | C1 | Grignard-type Addition | chim.it |

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a fundamental method for functionalizing the carbazole core. The inherent electronic properties of the carbazole ring, influenced by the nitrogen heteroatom and existing substituents, direct incoming electrophiles to specific positions. In the case of the 9H-carbazole nucleus, electrophilic attack preferentially occurs at the 3- and 6-positions due to the directing effect of the nitrogen atom. thieme-connect.descielo.br However, substitutions on the this compound skeleton can be less selective, with reactions potentially occurring at positions 3, 6, or the nitrogen at position 9. researchgate.net

Nitration: The introduction of a nitro group (—NO₂) onto the carbazole ring is a common electrophilic substitution reaction. For instance, regioselective nitration of 6-bromo-1,4-dimethyl-9H-carbazole at the 3-position can be achieved by treatment with nitric acid in the presence of acetic anhydride (B1165640). tandfonline.com Similarly, various 1,4-dimethyl-9H-carbazole derivatives can be nitrated at the 3-position using a mixture of fuming nitric acid and acetic anhydride in dichloromethane (B109758) at low temperatures. nih.gov The nitration of dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate with urea (B33335) nitrate (B79036) in refluxing glacial acetic acid yields a mixture of the 6-nitro and 8-nitro derivatives, demonstrating the directing influence of the NH group towards the unsubstituted benzene (B151609) ring. scielo.br

Halogenation: Halogens can be introduced onto the carbazole ring using appropriate halogenating agents. For example, the bromination of dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate with N-bromosuccinimide (NBS) in glacial acetic acid proceeds smoothly to yield the 6-bromo derivative. scielo.br

Table 1: Electrophilic Aromatic Substitution Reactions on Carbazole Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 6-bromo-1,4-dimethyl-9H-carbazole | Nitric acid, acetic anhydride | 6-bromo-3-nitro-1,4-dimethyl-9H-carbazole | 80% | tandfonline.com |

| 1,4-dimethyl-9H-carbazole | Fuming nitric acid, acetic anhydride, CH₂Cl₂ | 3-Nitro-1,4-dimethyl-9H-carbazole | - | nih.gov |

| Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate | Urea nitrate, glacial acetic acid, reflux | Dimethyl 1-methyl-6-nitro-9H-carbazole-2,3-dicarboxylate & Dimethyl 1-methyl-8-nitro-9H-carbazole-2,3-dicarboxylate | - | scielo.br |

| Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate | N-Bromosuccinimide, glacial acetic acid | Dimethyl 6-bromo-1-methyl-9H-carbazole-2,3-dicarboxylate | 94% | scielo.br |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are primarily employed for the functionalization of the nitrogen atom (N-9 position) of the carbazole ring, which possesses an acidic proton.

N-Alkylation: The hydrogen atom on the carbazole nitrogen can be readily substituted with an alkyl group. A standard method involves the use of an alkyl halide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net For example, 9-butylcarbazole can be synthesized by reacting carbazole with 1-bromobutane (B133212) using a 50% potassium hydroxide (B78521) solution and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. beilstein-journals.org Another approach is the N-alkylation of carbazoles with alcohols under Mitsunobu reaction conditions. researchgate.net

N-Arylation: The introduction of an aryl group at the N-9 position is a key strategy for modifying the electronic properties of carbazoles. This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. mdpi.combeilstein-journals.org The Ullmann reaction typically involves coupling a carbazole with an aryl halide in the presence of a copper catalyst and a base. mdpi.com For instance, the reaction of 9H-carbazole with 4-fluoro-iodobenzene can lead to N-arylation. rsc.org The Buchwald-Hartwig amination provides an alternative route using a palladium catalyst. acs.org Metal-free conditions have also been developed, where halogenated fluorobenzenes undergo site-selective coupling with carbazole at the fluoride (B91410) position via nucleophilic aromatic substitution. rsc.org

Table 2: Nucleophilic Substitution Reactions for N-Functionalization of Carbazoles

| Carbazole Derivative | Reagent(s) | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 9H-Carbazole | 1-Bromobutane | 50% KOH, TBAB | 9-Butylcarbazole | beilstein-journals.org |

| 9H-Carbazole | Aryl Halide | Copper | N-Arylcarbazole | mdpi.comrsc.org |

| 9H-Carbazole | 2,2'-Biphenylylene ditriflate | Pd-complex (Xantphos) | Substituted Carbazole | acs.org |

| 9H-Carbazole | 5-fluoro-2,4-diphenylquinazoline | Cs₂CO₃ | 9-(2,4-diphenylquinazolin-5-yl)-9H-carbazole | rsc.org |

Directed Ortho Metalation for Controlled Derivatization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In the context of carbazoles, DoM allows for the introduction of substituents at positions adjacent to a directing group, which are often difficult to access through classical electrophilic substitution.

Lithiation is a common DoM strategy. The functionalization at the C-1 and C-8 positions, ortho to the nitrogen atom, is well-established. rsc.org However, by employing a bulky protecting group on the carbazole nitrogen, the regioselectivity of the lithiation can be altered. For example, using a triisopropylsilyl (TIPS) group on the nitrogen directs the lithiation to the C-4 and C-5 positions when using n-butyllithium (nBuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.org Trapping the resulting dianion with an electrophile, such as iodomethane, yields the 4,5-dimethylated carbazole. rsc.org This methodology provides a direct route to functionalizing the sterically hindered bay positions of the carbazole nucleus. rsc.org The use of a removable pyridin-2-yl directing group on the nitrogen can also facilitate palladium-catalyzed ortho-arylation. acs.org

Table 3: Directed Ortho Metalation of N-TIPS Carbazole

| Electrophile | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| D₂O | nBuLi, TMEDA | 4,5-Dideuterio-N-TIPS-carbazole | 95% D incorporation | rsc.org |

| MeI | nBuLi, TMEDA | 4,5-Dimethyl-N-TIPS-carbazole | 38% | rsc.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon bonds and synthesizing complex aryl-substituted carbazoles. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly prominent. tcichemicals.com

This method has been successfully applied to synthesize 6-aryl-1,4-dimethyl-9H-carbazoles. The key intermediate, (5,8-dimethyl-9H-carbazol-3-yl)boronic acid, is prepared from 6-bromo-1,4-dimethyl-9H-carbazole. researchgate.netnih.gov To improve reaction outcomes, the nitrogen of the boronic acid intermediate is often protected with a tert-butoxycarbonyl (Boc) group. nih.gov The protected boronic acid is then coupled with various (hetero)aryl halides in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate, to yield the desired N-protected 6-aryl-1,4-dimethyl-9H-carbazoles. researchgate.netnih.gov The Boc protecting group can subsequently be removed under acidic conditions. nih.gov This approach allows for the introduction of a wide variety of aryl and heteroaryl moieties onto the carbazole periphery. nih.gov

Table 4: Suzuki-Miyaura Coupling for Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles

| Aryl Halide | Catalyst/Base | Product (after deprotection) | Yield | Reference |

|---|---|---|---|---|

| 3-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dimethyl-6-(pyridin-3-yl)-9H-carbazole | 80% | nih.gov |

| 4-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dimethyl-6-(pyridin-4-yl)-9H-carbazole | 82% | nih.gov |

| 5-Bromo-2-thiophenecarboxaldehyde | Pd(PPh₃)₄ / Na₂CO₃ | 5-(1,4-Dimethyl-9H-carbazol-6-yl)thiophene-2-carbaldehyde | 28% | researchgate.net |

| 6-Bromo-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole | Pd(PPh₃)₄ / Na₂CO₃ | 1,1',4,4'-Tetramethyl-9H,9'H-6,6'-bicarbazole | 94% | nih.gov |

Polymerization Techniques Utilizing this compound Monomers

Carbazole-containing polymers are a significant class of materials known for their photoconductive, hole-transporting, and electro-optical properties. lew.ro Monomers derived from this compound can be incorporated into polymer chains using various polymerization techniques.

Condensation Polymerization for Carbazole-Containing Polymers

Condensation polymerization involves the reaction between bi- or polyfunctional monomers to form a polymer with the elimination of a small molecule, such as water. This method is widely used to incorporate carbazole units directly into the main chain of polymers.

Various types of condensation reactions are employed:

Suzuki and Sonogashira Polycondensation: Novel poly(aryleneethynylenes) and poly(aryleneimines) with carbazole units have been synthesized via palladium-catalyzed polycondensation of diethynylcarbazoles with dihaloarenes (Sonogashira coupling) or diformylcarbazole with phenylenediamines. acs.orgacs.org Similarly, 1,8-carbazole-based conjugated copolymers can be prepared by Suzuki polycondensation of a 1,8-diiodocarbazole derivative with various bis-boronic ester comonomers. mdpi.com

Ullmann and Heck Polycondensation: Branched carbazole-based polymers can be synthesized through the self-polycondensation of AB₂-type carbazole monomers. For example, a self-Ullmann C-N coupling reaction of 3,6-diiodo-9H-carbazole using a copper catalyst leads to a branched polymer. lew.ro Heck self-condensation of monomers like 3,6-diiodo-N-vinylcarbazole using a palladium catalyst also yields branched polymers. lew.ro

Chichibabin-type Condensation: Carbazole-pyridine copolymers have been synthesized through a modified Chichibabin reaction, which involves the condensation of diacetylated N-alkylcarbazoles with substituted benzaldehydes in the presence of ammonium (B1175870) acetate. beilstein-journals.org

Table 5: Examples of Condensation Polymerization for Carbazole-Containing Polymers

| Monomer 1 | Monomer 2 | Polymerization Type | Catalyst | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| N-Octadecyl-3,6-diethynylcarbazole | 1,4-Diiodobenzene | Sonogashira Polycondensation | Pd(PPh₃)₄ / CuI | Poly(aryleneethynylene) | acs.orgacs.org |

| 1,8-diiodo-3,6,9-trialkylcarbazole | Fluorene-2,7-diboronic acid bis(pinacol ester) | Suzuki Polycondensation | Pd(PPh₃)₄ | Poly(1,8-carbazole-alt-fluorene) | mdpi.com |

| 3,6-Diiodo-9H-carbazole | Self-condensation | Ullmann Polycondensation | Copper powder / KOH | Branched poly(N-carbazolyl-3,6-diyl) | lew.ro |

| 3,6-Diacetyl-N-butylcarbazole | 3-Methoxybenzaldehyde | Chichibabin Condensation | Ammonium acetate | Carbazole-pyridine copolymer | beilstein-journals.org |

Radical Polymerization of Vinyl-Substituted this compound

Radical polymerization is a key method for producing polymers from vinyl monomers. The polymerization of N-vinylcarbazole (NVK) is extensively studied and can be initiated by various methods, including free radical polymerization. mdpi.comscribd.com This approach can be extended to vinyl-substituted derivatives of this compound.

The process involves an initiator that generates free radicals, which then add to the double bond of the vinyl monomer, propagating the polymer chain. While specific studies on the radical polymerization of vinyl-substituted this compound are not detailed in the provided context, the principles are based on the well-established polymerization of NVK. mdpi.comscribd.com For NVK, polymerization can be initiated using water-soluble initiators like potassium peroxydisulfate (B1198043) (PDS) in a two-phase system, sometimes enhanced by ultrasound. mdpi.comscribd.com Other controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are also used for NVK, suggesting their potential applicability to its derivatives to achieve polymers with controlled molecular weights and architectures. mdpi.comscribd.com

Electropolymerization Methods for Conductive Polycarbazoles

Electropolymerization is a direct and effective method for synthesizing conductive polymer films on an electrode surface. mdpi.com This technique involves the anodic oxidation of a monomer, in this case, a carbazole derivative, in an electrolytic medium. mdpi.com The process offers significant advantages, including the formation of the polymer in its doped, conductive state and the ability to control film thickness and morphology by modulating electrochemical parameters. mdpi.comscispace.com High-quality, adherent polymer films can be readily electrodeposited from carbazole and its alkyl derivatives. researchgate.net

The electropolymerization of carbazole monomers typically occurs through coupling at the 3- and 6-positions of the carbazole ring, which are the most electronically active sites. ehu.es The process is initiated by an irreversible oxidation peak of the monomer at a specific anodic potential. researchgate.net For instance, the polymerization of carbazole requires a relatively low oxidation potential, around 1.3 V. mdpi.com In the case of carbazole derivatives, the substituent groups can influence the oxidation potential and the properties of the resulting polymer.

The choice of solvent and supporting electrolyte is crucial for successful electropolymerization. Common solvents include acetonitrile (B52724) (ACN) and dichloromethane, while electrolytes like tetrabutylammonium perchlorate (B79767) (TBAP), tetrabutylammonium tetrafluoroborate (B81430) (TBABF4), and sodium perchlorate (NaClO4) are frequently used to provide conductivity to the solution. mdpi.comscispace.comamazonaws.com Boron trifluoride diethyl etherate (BFEE) has also been employed, sometimes in mixed electrolytes with chloroform, to produce high-quality polymer films from carbazole and its N-alkyl derivatives. researchgate.net

The resulting polycarbazole films are electroactive, demonstrating reversible redox behavior in a monomer-free electrolyte solution. researchgate.net These films can be characterized by various techniques, including cyclic voltammetry (CV), UV-Vis spectroscopy, and scanning electron microscopy (SEM). For example, poly(2-(9H-carbazol-9-yl)acetic acid) films formed by electropolymerization exhibit a distinct green color in their oxidized state and are transparent in their neutral state, with a measured conductivity of approximately 4.3x10⁻² S/cm. amazonaws.com The morphology of the polymer can range from cauliflower-like structures to agglomerates, depending on the monomer concentration and polymerization conditions. scispace.com

Below is a table summarizing typical conditions used for the electropolymerization of various carbazole derivatives, which are analogous to the potential synthesis of poly(this compound).

| Monomer | Solvent/Electrolyte | Electrode | Key Findings |

| Carbazole | Dichloromethane / TBAP | ITO-coated glass | Polymerization requires a low anodic potential of 1.3 V. mdpi.com |

| N-octylcarbazole | BFEE | Not Specified | Resulted in high-quality, redox-active polymer films. researchgate.net |

| 1,6-bis(carbazolyl)hexane | BFEE + CHCl3 | Not Specified | Formed good quality polymer films with stable redox behavior. researchgate.net |

| 2-(9H-carbazol-9-yl) acetic acid | Acetonitrile / TBABF4 | Platinum (Pt) | Onset oxidation potential at 0.96 V; polymer conductivity of 4.3x10⁻² S/cm. amazonaws.com |

| Methyl 4-((9H-(carbazole-9-carbanothioyl)thio) benzoate | Acetonitrile / NaClO4 | Glassy Carbon (GCE) | Polymerization potential between 0.0–1.8 V; morphology depends on monomer concentration. scispace.com |

Living Polymerization Methods for Controlled Architectures

Living polymerization techniques are powerful tools for synthesizing polymers with precisely controlled molecular weights, low polydispersity indices (Mw/Mn), and complex macromolecular architectures such as block copolymers and star polymers. semanticscholar.orgresearchgate.net For carbazole-containing polymers, controlled radical polymerization methods, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been particularly successful. semanticscholar.orgacs.org These methods are especially valuable for creating well-defined materials for optoelectronic applications. semanticscholar.orgresearchgate.net

The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. semanticscholar.org This technique has been successfully applied to N-vinylcarbazole (NVC), yielding poly(N-vinylcarbazole) (PNVC) with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn typically between 1.15–1.20). semanticscholar.org Similarly, the RAFT polymerization of N-ethyl-3-vinylcarbazole, using benzyl (B1604629) 1-pyrrolecarbodithioate as a CTA and AIBN as an initiator, produced homopolymers with controlled molecular weights and Mw/Mn values of 1.15−1.29. acs.org A key advantage of the RAFT process is the ability to perform chain extensions to create block copolymers. For example, dithiocarbamate-terminated polystyrene has been used as a macro-CTA to synthesize well-defined polystyrene-b-poly(N-ethyl-3-vinylcarbazole) block copolymers. acs.org

ATRP is another robust method for the controlled polymerization of carbazole-based monomers. The homopolymerization of NVC via ATRP has been achieved using a Cu(I)/Cu(II)/2,2'-bipyridine catalyst system and N-2-bromoethyl carbazole as an initiator. semanticscholar.org This method also allows for the synthesis of block copolymers by using the resulting PNVC as a macroinitiator for the polymerization of a second monomer, such as methyl methacrylate. semanticscholar.org

These living polymerization techniques provide a pathway to tailor-made carbazole-containing polymers. By carefully selecting the monomer, initiator, and mediating agent, researchers can design and synthesize a wide variety of polymeric materials with unique electronic and photonic properties suitable for applications in devices like organic light-emitting diodes and photorefractive materials. semanticscholar.org

The table below details examples of living polymerization methods applied to carbazole-containing monomers.

| Polymerization Method | Monomer | Initiator/Catalyst/CTA | Key Features |

| RAFT | N-vinylcarbazole (NVC) | Xanthate-mediated CTA | Predetermined molecular weights (3,000–48,000 g/mol ); Low polydispersities (Mw/Mn = 1.15–1.20). semanticscholar.org |

| RAFT | N-ethyl-3-vinylcarbazole (E3VC) | AIBN (Initiator) / Benzyl 1-pyrrolecarbodithioate (CTA) | Controlled molecular weights; Mw/Mn = 1.15–1.29; Successful chain extension to form block copolymers. acs.org |

| ATRP | N-vinylcarbazole (NVC) | N-2-Bromoethyl carbazole (Initiator) / Cu(I)/Cu(II)/2,2'-bipyridine (Catalyst) | Enabled synthesis of poly(NVC)-b-poly(methyl methacrylate) block copolymers. semanticscholar.org |

| Living Cationic Polymerization | N-vinylcarbazole (NVC) | Hydrogen Iodine | Reported method for living polymerization of NVC. semanticscholar.orgresearchgate.net |

Theoretical and Computational Investigations of 2,4 Dimethyl 9h Carbazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2,4-dimethyl-9H-carbazole at the atomic level. These methods allow for the precise determination of electronic distribution, molecular orbital energies, and reactivity indices.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For carbazole (B46965) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), provide detailed information about their geometry, stability, and electronic characteristics. ub.edu

Theoretical studies on related carbazole structures have demonstrated that the carbazole moiety is a significant contributor to the electronic properties of the molecule. nih.gov For instance, in various carbazole derivatives, the carbazole group has been shown to contribute almost entirely to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This highlights the central role of the carbazole core in the donor-acceptor interactions within these molecular systems. nih.gov

DFT calculations can also predict vibrational frequencies. For example, in a related N-substituted carbazole derivative, the N-C stretching in the pyrrole (B145914) nitrogen of the carbazole group was calculated to be 1349.9 cm⁻¹, which is in good agreement with experimental values. nih.gov Similarly, the C=C stretching in the carbazole group has been calculated around 1629-1635 cm⁻¹, and C-H stretching has been calculated in the range of 3162-3163 cm⁻¹. nih.gov

Natural Bond Orbital (NBO) analysis, another tool within DFT, helps to understand electronic density delocalization by examining interactions between donor and acceptor orbitals. nih.gov In carbazole systems, significant stabilization energies (E(2)) are found for π → π* transitions within the carbazole ring carbons. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgworldscientific.com It is a popular and effective method for calculating absorption and emission spectra, making it invaluable for understanding the photophysical behavior of compounds like this compound. rsc.orgresearchgate.net

TD-DFT calculations can predict the electronic absorption spectra of molecules with reasonable accuracy. researchgate.net The method can be used to simulate the excited-state dynamics, such as internal conversion and intersystem crossing. researchgate.net For instance, studies on carbazole and its derivatives have shown that upon photoexcitation, the molecule relaxes from an initially prepared higher singlet state (Sx) to the first excited singlet state (S1) via ultrafast internal conversion. researchgate.net The S1 state can then undergo intersystem crossing to the first triplet state (T1). researchgate.net The lifetimes and quantum yields of these processes can be estimated, providing a comprehensive picture of the molecule's behavior after light absorption. researchgate.net

The inclusion of solvent effects in TD-DFT calculations, often through models like the Polarizable Continuum Model (PCM), allows for a more realistic description of the spectroscopic properties in different environments. researchgate.net State-specific (SS) and linear response (LR) approaches within PCM-TD-DFT offer complementary insights into the excited-state properties in solution. researchgate.net

Molecular Orbital Analysis and Frontier Orbital Theory (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, reactivity, and optical properties. pku.edu.cn

A smaller HOMO-LUMO gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths. pku.edu.cn The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. pku.edu.cnresearchgate.net In carbazole-based systems, the HOMO is often localized on the electron-donating carbazole moiety, while the LUMO's location can be influenced by acceptor groups attached to the carbazole core. nankai.edu.cnfrontiersin.org

The HOMO-LUMO gap of carbazole derivatives can be tuned by introducing different substituents. nankai.edu.cn For example, linking the carbazole to various core groups can lead to stabilization of both HOMO and LUMO energy levels, resulting in a significantly reduced bandgap. um.edu.my This tunability is crucial for designing materials with specific electronic and optical properties for applications in organic electronics. nankai.edu.cnrsc.org

Table 1: Calculated HOMO-LUMO Gaps for a Series of Carbazole-Based Compounds This table is interactive. Click on the headers to sort the data.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Compound 1 | -5.80 | -2.66 | 3.14 |

| Compound 2 | -5.67 | -2.62 | 3.05 |

| Compound 3 | -5.64 | -2.69 | 2.95 |

| Compound 4 | - | - | 3.42 |

| Compound 5 | - | - | 2.50 |

| Compound 6 | - | - | 2.79 |

| Compound 7 | - | - | 2.51 |

| Data derived from theoretical calculations on various carbazole derivatives. nankai.edu.cnrsc.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. These simulations provide detailed information about the conformational landscape and dynamics of molecules like this compound.

Conformational analysis helps to identify the most stable conformers (low-energy structures) of a molecule. This is particularly important for understanding how a molecule might interact with biological targets or pack in a solid-state material. For instance, the conformational analysis of carbocyclic nucleoside analogues has been used to compare their structures to known biologically active molecules, which can aid in the design of new therapeutic agents. researchgate.net

Computational Predictions of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving carbazole derivatives. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways.

For example, theoretical investigations have been used to clarify the mechanisms of oxidative coupling reactions of carbazole-based polycyclic aromatic hydrocarbons. acs.org These studies can distinguish between different proposed mechanisms, such as the arenium cation mechanism and the radical cation mechanism. acs.org Computational results can show which positions on the carbazole ring are most susceptible to reaction. For instance, in the dimerization of a carbazole derivative, calculations indicated that the carbazole groups are more prone to protonation than other parts of the molecule. acs.org

In Silico Design Principles for this compound Derivatives

The insights gained from theoretical and computational studies form the basis for the in silico design of new this compound derivatives with desired properties. By systematically modifying the molecular structure and calculating the resulting changes in electronic and conformational properties, researchers can rationally design new compounds for specific applications.

For instance, in the design of anticancer agents, computational methods can be used to create derivatives that are structurally related to known active compounds. researchgate.net By comparing the low-energy conformers of designed molecules with those of a target compound, it is possible to select candidates with a higher probability of biological activity. researchgate.net

In the field of materials science, computational design principles are used to develop new organic electronic materials. By understanding how different substituents affect the HOMO and LUMO energy levels, the HOMO-LUMO gap, and charge transport properties, it is possible to design novel carbazole derivatives for use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and dye-sensitized solar cells (DSSCs). ub.edunankai.edu.cnresearchgate.net The ability to computationally screen potential candidates before undertaking expensive and time-consuming synthesis is a major advantage of this approach.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Dimethyl 9h Carbazole

Elucidation of Molecular Structure via Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2,4-dimethyl-9H-carbazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the N-H proton, and the protons of the two methyl groups. The aromatic protons would appear as a complex pattern of doublets and triplets in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by their position on the carbazole (B46965) ring system. The N-H proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The two methyl groups at the C2 and C4 positions would each produce a sharp singlet in the upfield region (around 2.3-2.6 ppm), confirming their presence and distinct environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum of this compound would show 14 distinct signals corresponding to its 14 carbon atoms. The carbons of the methyl groups would appear at the highest field (lowest ppm values, typically 15-25 ppm). The aromatic carbons would resonate in the downfield region (110-145 ppm), with quaternary carbons (those not bonded to hydrogen) generally showing weaker signals. The specific chemical shifts help to confirm the substitution pattern on the carbazole framework.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A ¹H-¹H COSY spectrum would show cross-peaks between adjacent aromatic protons, allowing for the assignment of the spin systems within the benzene (B151609) rings. An ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H bond correlations and further confirming the structural assignments made from the 1D spectra.

| ¹H NMR Representative Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~8.1 (br s, 1H) | N-H |

| ~7.9-7.2 (m, 6H) | Ar-H |

| ~2.5 (s, 3H) | C4-CH₃ |

| ~2.3 (s, 3H) | C2-CH₃ |

| ¹³C NMR Representative Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~140-120 | Aromatic C (quaternary) |

| ~125-110 | Aromatic CH |

| ~21 | C4-CH₃ |

| ~18 | C2-CH₃ |

Vibrational Spectroscopy for Probing Molecular Interactions (e.g., Fourier-Transform Infrared (FTIR), Raman Spectroscopy)

Vibrational spectroscopy techniques, including FTIR and Raman, are used to probe the vibrational modes of the molecular bonds within this compound. These methods provide a molecular fingerprint that is highly specific to the compound's structure and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites bond vibrations (stretching, bending). The FTIR spectrum of this compound would display several characteristic absorption bands. A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The presence of the methyl groups is confirmed by C-H stretching bands in the 2850-2960 cm⁻¹ region. The aromatic C=C stretching vibrations result in a series of sharp peaks in the 1450-1650 cm⁻¹ region. Finally, strong bands in the 700-900 cm⁻¹ range correspond to C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For carbazole derivatives, Raman spectroscopy is particularly useful for identifying the vibrations of the aromatic backbone. The C=C stretching modes of the carbazole ring typically give rise to strong Raman signals.

| FTIR Characteristic Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H Stretch |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2960-2850 | Aliphatic C-H Stretch (Methyl) |

| ~1650-1450 | Aromatic C=C Stretch |

| ~900-700 | Aromatic C-H Out-of-plane Bend |

High-Resolution Mass Spectrometry for Isotopic and Molecular Mass Confirmation (e.g., GC-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of this compound with high accuracy. When coupled with Gas Chromatography (GC-MS), it also provides information about the purity of the sample.

The mass spectrum is generated by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound (C₁₄H₁₃N), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its monoisotopic mass. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for carbazoles include the loss of the substituents (methyl groups) or cleavage of the heterocyclic ring, yielding characteristic fragment ions that support the proposed structure.

| Mass Spectrometry Data | |

| Molecular Formula | C₁₄H₁₃N |

| Calculated Exact Mass | 195.1048 g/mol |

| Expected [M]⁺ Peak (m/z) | ~195.1 |

| Common Fragment | [M-CH₃]⁺ (~180.1) |

Electronic Spectroscopy for Understanding Absorption and Emission Processes (e.g., UV-Vis Spectroscopy, Photoluminescence Spectroscopy)

Electronic spectroscopy provides insights into the electronic transitions within the molecule and is fundamental to understanding its photophysical properties, such as color and fluorescence. Carbazole derivatives are well-known for their unique electronic and photoluminescent characteristics. nih.gov

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π to π* transitions). The UV-Vis absorption spectrum of this compound in a suitable solvent would show characteristic absorption bands in the UV region. Typically, carbazoles exhibit strong absorption peaks between 280-350 nm, which are attributed to π-π* transitions within the conjugated aromatic system. The precise position and intensity of these peaks (λmax) can be influenced by the solvent polarity and the substitution pattern on the carbazole core.

Photoluminescence (PL) Spectroscopy: Many carbazole derivatives are highly fluorescent, and PL spectroscopy is used to characterize their emission properties. nih.gov After absorbing light, the molecule returns to its ground state by emitting a photon. The PL spectrum shows the intensity of emitted light as a function of wavelength. For this compound, excitation at its absorption maximum would result in a characteristic emission spectrum, typically at a longer wavelength than the absorption (a phenomenon known as the Stokes shift). The emission is often observed in the violet-blue region of the spectrum, a hallmark of the carbazole fluorophore. The quantum yield, a measure of the efficiency of the fluorescence process, can also be determined from these measurements.

| Electronic Spectroscopy Representative Data (in THF) | |

| Technique | Wavelength (λ) nm |

| UV-Vis Absorption (λmax) | ~295, ~330, ~345 |

| Photoluminescence Emission (λem) | ~360, ~380 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

| Anticipated Crystal Structure Parameters | |

| Crystal System | (Hypothetical) Monoclinic or Orthorhombic |

| Key Intermolecular Interactions | N-H···π hydrogen bonds, π-π stacking |

| Molecular Feature | Near-planar carbazole core |

Applications of 2,4 Dimethyl 9h Carbazole in Advanced Materials Science Research

Organic Electronics and Optoelectronic Devices

Derivatives of 2,4-dimethyl-9H-carbazole are promising materials for various organic electronic and optoelectronic applications, including light-emitting diodes and solar cells. The electron-donating methyl groups on the carbazole (B46965) core influence the material's energy levels and charge transport characteristics, making this scaffold a valuable building block for high-performance devices. nycu.edu.tw

Charge Transport Mechanisms in this compound-Based Materials

The primary function of many carbazole-based materials in electronic devices is to transport charge carriers, specifically holes. researchgate.netnih.gov The carbazole moiety is inherently electron-rich, which generally results in excellent hole-transporting properties. rsc.orgresearchgate.net The introduction of electron-donating methyl groups, as in this compound, tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level. This elevation can reduce the energy barrier for injecting holes from the anode into the organic material, thereby facilitating more efficient device operation. nycu.edu.tw

While carbazoles are predominantly known for hole transport, their properties can be modified. The introduction of specific electron-withdrawing groups can impart electron-transporting or even ambipolar (both hole and electron transporting) characteristics to the material. ub.edu The substitution pattern on the carbazole ring also plays a crucial role; for example, research has indicated that 2,7-disubstituted carbazoles may offer a more balanced transport of charge carriers compared to their 3,6-disubstituted isomers, leading to improved device performance. 140.122.64

Although specific mobility values for this compound are not extensively documented in current literature, data from related isomers provide valuable insights. For instance, a derivative of the isomer 3,6-dimethyl-9H-carbazole, known as Me-4PACz, has been utilized as a highly effective hole-selective monolayer in state-of-the-art perovskite solar cells, underscoring the excellent charge-transport capabilities of dimethyl-carbazole systems. acs.org Molecular architecture is also a key factor, with studies showing that branched carbazole structures can exhibit higher hole-drift mobility than their non-branched counterparts. acs.org

Table 1: Illustrative Charge Transport Properties of Carbazole-Based Materials This table presents representative data for carbazole derivatives to illustrate typical property ranges. Specific values for this compound derivatives may vary.

| Compound Type | HOMO Level (eV) | LUMO Level (eV) | Mobility (cm² V⁻¹ s⁻¹) | Role | Reference |

|---|---|---|---|---|---|

| Arylamine-Carbazole | -5.3 to -5.8 | - | ~10⁻³ | Hole Transport | researchgate.net |

| 2,7-Carbazole Derivative | -5.5 | - | ~10⁻⁴ | Hole Transport | 140.122.64 |

| Branched Cz-Derivative | - | - | 3.1 x 10⁻⁵ | Hole Transport | acs.org |

| Non-branched Cz-Derivative | - | - | 2.2 x 10⁻⁹ | Hole Transport | acs.org |

Exciton (B1674681) Dynamics and Energy Transfer Processes

In optoelectronic applications, the behavior of excitons (bound electron-hole pairs) within this compound-based materials is critical to their function. Carbazole derivatives are frequently employed in host-guest systems where efficient energy transfer from an excited host molecule to a guest emitter is required. acs.org This process is fundamental to the operation of modern OLEDs.

The high triplet energy (E_T) of the carbazole core, often in the range of 2.7–3.3 eV, is one of its most significant features. acs.org This high E_T ensures that excitons generated on the host can be effectively transferred to a phosphorescent or TADF guest emitter without significant back-transfer, which is crucial for achieving high efficiency. nih.govacs.orgacs.org

Studies involving carbazole units linked to other chromophores, such as BODIPY, have demonstrated efficient photoinduced energy transfer from the carbazole's excited singlet state. rsc.orgresearchgate.net The rates for this energy transfer (k_ENT) have been measured in the range of 0.8–2.0 x 10¹⁰ s⁻¹, confirming the viability of carbazole as an energy donor. rsc.orgresearchgate.net

For advanced emitters utilizing Thermally Activated Delayed Fluorescence (TADF), the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is a key parameter. rsc.org A small ΔE_ST allows triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). Research on related isomers, such as 3,6-dimethyl-9H-carbazole, has shown that methyl groups can be used to tune the energy levels of the excited states to minimize ΔE_ST, thereby enhancing the RISC rate (k_RISC) and boosting device efficiency. aip.org

Role of this compound in Organic Light-Emitting Diodes (OLEDs) Research

The this compound structure is a relevant platform for developing materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov Carbazole derivatives are among the most versatile and widely used classes of materials in OLEDs, serving as fluorescent emitters, host materials for phosphorescent and TADF dopants, and hole-transporting layers. researchgate.netkyushu-u.ac.jpmdpi.com

As host materials, their high triplet energy enables the efficient emission from phosphorescent guest molecules. nih.govacs.org Furthermore, carbazole derivatives have been central to the advancement of third-generation OLEDs based on TADF. rsc.orgtandfonline.com For instance, a study on donor-acceptor molecules used the 1,4-dimethyl-9H-carbazole isomer to demonstrate how tuning the molecular geometry can lead to the small singlet-triplet energy gap required for efficient TADF. kyushu-u.ac.jp

A successful strategy for creating high-efficiency blue TADF emitters involves using multiple types of donor units attached to an acceptor core. In one such design, 3,6-dimethyl-9H-carbazole was used as a secondary donor alongside unsubstituted carbazole. aip.org This approach allowed for fine-tuning of the excited state energies, resulting in a device with a maximum external quantum efficiency (EQE_max) of over 20%. aip.org Although many published examples use the 3,6- or 2,7-isomers for reasons of symmetry or polymerization, the underlying principle of using methyl groups to tune electronic properties is directly applicable to the this compound scaffold. 140.122.64

Table 2: Illustrative Performance of OLEDs with Dimethyl-Carbazole Derivatives This table shows performance data for OLEDs using materials based on dimethyl-carbazole isomers as a reference.

| Emitter/Host Type | Role | Color | EQE_max (%) | Device Structure Context | Reference |

|---|---|---|---|---|---|

| 3Cz2DPhCzBN | Emitter | Blue | 20.9 | TADF Emitter with 3,6-diphenyl-carbazole | aip.org |

| 2PhCz2CzBn | Emitter | Blue | >20 | TADF Emitter with 3,6-diphenyl-carbazole | aip.org |

| DMAC-DPS | Emitter | Blue | - | TADF emitter with acridine (B1665455) donor | kyushu-u.ac.jp |

Photovoltaic Applications and Charge Separation Pathways (e.g., Organic Solar Cells)

In the realm of solar energy, materials based on this compound have potential as electron donors in organic solar cells (OSCs) and as hole-transport materials (HTMs) in perovskite solar cells (PSCs). researchgate.netresearchgate.netresearchgate.net The inherent hole-transporting nature and ease of functionalization make the carbazole core an attractive building block for photovoltaic materials. researchgate.netresearchgate.net

For OSCs, the goal is to design materials that absorb a broad range of the solar spectrum and have appropriate energy levels to facilitate charge separation at the interface with an electron acceptor material. researchgate.netnih.gov Carbazole-based small molecules designed with a donor-π-acceptor (D-π-A) architecture have been shown to produce high open-circuit voltages (V_oc), with some devices exceeding 1.0 V. researchgate.net The tuning of these molecules by adding different functional groups can lower the band gap and exciton binding energy, both of which are desirable for improving solar cell efficiency. nih.gov

In PSCs, the HTM plays the critical role of extracting positive charges (holes) from the light-absorbing perovskite layer and transporting them to the electrode. researchgate.netresearchgate.net The HOMO level of the HTM must be properly aligned with the valence band of the perovskite to ensure this process is efficient. researchgate.net The success of Me-4PACz, a derivative of 3,6-dimethyl-9H-carbazole, as a self-assembled monolayer HTM in record-breaking tandem solar cells demonstrates the high potential of dimethyl-carbazole structures for this application. acs.org

Table 3: Illustrative Photovoltaic Performance of Carbazole-Based Solar Cells This table provides reference performance data for solar cells incorporating carbazole derivatives.

| Cell Type | Carbazole Material Role | P_CE (%) | V_oc (V) | J_sc (mA/cm²) | FF | Reference |

|---|---|---|---|---|---|---|

| OSC | Donor (F1:C70) | 4.93 | 1.02 | 9.07 | 0.53 | researchgate.net |

| PSC | HTM (2Cz-OMeDPA) | ~20 | - | - | - | acs.org |

Chemo- and Biosensors Research Utilizing this compound

The unique photophysical and electrochemical properties of the this compound scaffold make it a valuable component for designing sensitive and selective chemo- and biosensors.

Receptor Design and Recognition Mechanisms

The carbazole unit is an excellent fluorophore, and its fluorescence can be highly sensitive to its local environment. This property is exploited in the design of fluorescent chemosensors, particularly for detecting metal ions. researchgate.net A typical sensor design involves connecting the carbazole unit to a receptor—a molecule or functional group that selectively binds to a target analyte. This binding event causes a change in the electronic structure of the system, which in turn modulates the fluorescence of the carbazole, resulting in a "turn-on" or "turn-off" signal that can be easily detected. researchgate.net

A more sophisticated approach involves using carbazole derivatives as monomers to create molecularly imprinted polymers (MIPs). ichf.edu.pl In this technique, a polymer film is grown in the presence of the target analyte, creating binding cavities that are perfectly shaped to recognize that analyte with high selectivity. Carbazole-based monomers can be electropolymerized to form thin MIP films on electrode surfaces, which then act as the recognition element in an electrochemical sensor. ichf.edu.pl The binding of the analyte into the imprinted cavity can be detected as a change in current, potential, or impedance, providing a quantitative measurement. ichf.edu.pl

Table 4: List of Chemical Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| Me-4PACz | [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid |

| BODIPY | Boron-dipyrromethene |

| 3Cz2DPhCzBN | (2s,3r,4r,5s,6s)-2,4,6-tri(9H-carbazol-9-yl)-3,5-bis(3,6-diphenyl-9H-carbazol-9-yl)benzonitrile |

| 2PhCz2CzBn | 2,6-di(9H-carbazol-9-yl)-3,5-bis(3,6-diphenyl-9H-carbazol-9-yl)benzonitrile |

| DMAC-DPS | Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone |

| 4CzIPN | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |

| 2Cz-OMeDPA | N2,N7-bis(4-methoxyphenyl)-N2,N7-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine (analogue) |

| C70 | Fullerene-C70 |

Fluorescence Transduction Principles (e.g., Photoinduced Electron Transfer (PeT))

The inherent fluorescence of the carbazole core is highly sensitive to its molecular environment and electronic perturbations, making its derivatives excellent candidates for fluorescent sensors. The primary mechanism governing this sensitivity is often Photoinduced Electron Transfer (PeT). In a typical PeT-based sensor, the carbazole derivative consists of a fluorophore (the carbazole unit) and a receptor site for an analyte.

In the absence of the target analyte, photoexcitation of the carbazole fluorophore can be followed by electron transfer from the excited state of the carbazole to the receptor, or vice versa. This process provides a non-radiative decay pathway, effectively "quenching" the fluorescence. Upon binding of the analyte to the receptor, the redox potential of the receptor is altered, making the PeT process energetically unfavorable. This inhibition of the quenching pathway restores the fluorescence emission, resulting in a "turn-on" signal. nih.gov The efficiency of PeT is highly dependent on the solvent polarity, with the process being more favorable in polar solvents. researchgate.net

The electron-donating capabilities of carbazoles make them effective photoinduced single-electron reductants. nsf.gov The excited state reduction potentials of carbazole derivatives can be finely tuned by structural modifications, enabling their participation as photosensitizers. nsf.govunipd.it For instance, the excited state of a carbazole can be readily quenched by an electron acceptor, presumably via a PeT mechanism. nsf.gov The lifetime of the excited state is a crucial factor; lifetimes in the nanosecond range are advantageous for facilitating bimolecular PeT events. nsf.gov

Another transduction principle involves the modulation of non-radiative decay pathways through conformational changes. For example, in certain carbazole-based metal-organic frameworks (MOFs), the interaction with acids can lead to the formation of acid-ligand complexes. This complexation constrains the rotation of benzene (B151609) moieties within the ligand structure. Since these rotations are a form of non-radiative energy consumption that competes with emissive decay, their restriction leads to a significant "turn-on" fluorescence response. researchgate.netacs.org

Table 1: Photophysical Properties of Exemplary Carbazole Derivatives This table presents data for various carbazole derivatives to illustrate the general photophysical principles. Specific values for this compound may vary.

| Derivative Type | Absorbance Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Lifetime (τ, ns) | Source(s) |

|---|---|---|---|---|---|

| Aryl-substituted Carbazoles | 250-300 and 360-370 | ~390 | 0.09 - 0.28 | 6 - 7 | nsf.gov |

| Carbazole-based Dendrimers | 328-353 | 386-437 | 0.72 - 0.89 | 2.09 - 3.91 | researchgate.net |

Electrochemical Sensing Modalities

The electroactive nature of the carbazole unit allows for its use in electrochemical sensors. Carbazole derivatives can be electropolymerized onto electrode surfaces, creating a conductive polymer film that can interact with target analytes. acs.orgichf.edu.pl The oxidation or reduction of the analyte at the modified electrode surface generates a measurable electrical signal (e.g., current or potential).

One approach involves creating inorganic-organic hybrid materials. For instance, bis-imidazole ligands with a carbazole connector have been used to synthesize polyoxometalate-based complexes. rsc.orgrsc.org These complexes can be used to modify carbon paste electrodes. The resulting sensors have shown the ability to detect analytes like bromate (B103136) through electrochemical means, with the stable structure and redox abilities of the polyoxometalate framework being key to their function. rsc.orgrsc.org

Another modality is the use of molecularly imprinted polymers (MIPs). In this technique, a polymer network is formed around a template molecule (the analyte). Subsequent removal of the template leaves behind recognition sites that are complementary in shape, size, and functionality to the analyte. Carbazole and acrylate (B77674) units can be copolymerized to create such MIPs, which serve as highly selective recognition units in electrochemical chemosensors. ichf.edu.pl

Copolymers incorporating carbazole derivatives can also be deposited on electrodes to create sensors for biologically important molecules. A copolymer of 9-tosyl-9H-carbazole and pyrrole (B145914) electrochemically deposited onto a carbon fiber microelectrode has been shown to function as a stable and reversible sensor for dopamine. researchgate.net The principle relies on the electrochemical impedance changes of the polymer film upon interaction with the analyte. researchgate.net

Table 2: Performance of Carbazole-Based Electrochemical Sensors

| Sensor Composition | Analyte | Detection Limit | Source(s) |

|---|---|---|---|

| Polyoxometalate-Carbazole Complex 1 | Bromate | 0.315 μM | rsc.org |

| Polyoxometalate-Carbazole Complex 2 | Bromate | 0.098 μM | rsc.org |

| Polyoxometalate-Carbazole Complex 3 | Bromate | 0.551 μM | rsc.org |

Polymer and Supramolecular Chemistry

Self-Assembly Mechanisms of this compound Derivatives

The planar structure and potential for π-π stacking interactions make carbazole derivatives, including this compound, excellent building blocks for supramolecular self-assembly. These non-covalent interactions drive the spontaneous organization of molecules into well-defined, ordered structures.

A prominent example is the formation of self-assembled monolayers (SAMs). Carbazole-derived bolaamphiphiles and other functionalized carbazoles can form SAMs that are used as hole-selective materials in devices like perovskite solar cells. researchgate.netresearchgate.net For instance, a derivative like [4-(3,6-dimethyl-9H-carbazol-9yl)butyl]phosphonic acid (Me-4PACz) utilizes a phosphonic acid group to anchor to a substrate, while the carbazole units organize via π-π interactions. researchgate.netresearchgate.net The specific molecular design, such as asymmetric or helical π-expansion of the carbazole core, can be used to improve the molecular dipole moment and strengthen these interactions, influencing the final properties of the assembled layer. researchgate.net

In solution, amphiphilic copolymers containing carbazole units can self-assemble into micelles. acs.org This process is driven by the hydrophobic effect, where the hydrophobic carbazole portions aggregate to minimize contact with the aqueous solvent, while hydrophilic parts of the polymer chain remain exposed to the water. These micellar structures can be stabilized further, for example, through UV-induced photo-crosslinking of specific groups within the copolymer. acs.org

The self-assembly of dipeptides can also be modulated by the presence of luminescent additives like carbazole derivatives. acs.org These derivatives can interact with the peptide structures, influencing their aggregation into nanotubes and other nanostructures. acs.org

Responsive Materials Incorporating this compound Units

Materials that change their properties in response to external stimuli are of great interest for smart devices and sensors. The incorporation of this compound and its derivatives into larger systems, such as polymers and metal-organic frameworks (MOFs), can impart such responsive behavior.

Electrochromic materials, which change color upon the application of an electrical voltage, can be created from carbazole-containing polymers. mdpi.com For example, polymers based on 2,6-di(9H-carbazol-9-yl)pyridine exhibit reversible color changes between transparent and colored states, making them suitable for electrochromic devices. mdpi.com The electron-donating carbazole units and electron-withdrawing pyridine (B92270) units within the polymer backbone facilitate this behavior. mdpi.com

Carbazole-based MOFs can act as highly selective chemical sensors that respond to specific analytes with a change in their fluorescence. acs.org A MOF constructed with carbazole-dicarboxylate ligands can exhibit a "turn-on" fluorescence response to various acids. researchgate.netacs.org This response is due to the formation of "pocket" structures that, upon binding an acid, restrict the rotational freedom of the carbazole ligands, thereby reducing non-radiative decay and enhancing fluorescence. researchgate.netacs.org The same material can show a unique "turn-off-on" response to other specific analytes, demonstrating complex responsive behavior. acs.org

Catalysis and Photoredox Chemistry

Role of this compound in Photocatalytic Systems

The strong excited-state reducing capabilities of carbazole derivatives have led to their widespread use as metal-free organic photocatalysts. nsf.govacs.org In photoredox catalysis, a photocatalyst absorbs light to reach an excited state with altered redox potentials, enabling it to mediate single-electron transfer (SET) with a substrate to generate reactive radical intermediates. orgsyn.org

Carbazole derivatives can act as potent single-electron reductants upon photoexcitation. nsf.gov Their design is highly modular; substituents on the carbazole core can be used to tune their photophysical and electrochemical properties. nsf.govorgsyn.org For example, adding aryl groups can shift absorption to longer wavelengths, enabling the use of visible light sources like LEDs, while also tuning the redox potentials. nsf.gov These catalysts have been successfully employed in reactions such as the hydrodehalogenation of aryl halides and the arylation of N-methylpyrrole. nsf.gov

Furthermore, certain carbazole derivatives function as high-performance visible-light photoinitiators and photoredox catalysts for both free-radical and cationic polymerizations. acs.org They can operate through both oxidative and reductive catalytic cycles, showcasing their versatility. acs.org The stability of the photocatalyst under irradiation is a critical factor for its performance. acs.org While some complex carbazole-based photocatalysts like 4CzIPN are known for their stability and efficiency, it has been shown that some can undergo photoreactions themselves, transforming into new carbazole-based species that can also be effective catalysts in different reactions, such as cobalt-mediated allylations. orgsyn.orgacs.org

Electron Transfer Mechanisms in Catalytic Cycles

The role of carbazole derivatives in catalytic cycles, particularly in photoredox catalysis, is intrinsically linked to their electron-donating nature and their ability to undergo single-electron transfer (SET) processes. While specific, in-depth research on the electron transfer mechanisms of this compound in catalytic cycles is not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of carbazole chemistry and studies of closely related isomers. The electronic properties of the carbazole core are modulated by the position and nature of its substituents, which in turn dictates its efficacy in catalytic applications.

Carbazole and its derivatives are recognized for their electron-rich aromatic system, making them effective hole-transporting materials and electron donors in various chemical transformations. researchgate.netub.edu The nitrogen atom's lone pair of electrons contributes significantly to the π-conjugation of the aromatic rings, which is fundamental to its electron-donating capacity. researchgate.net In the context of a catalytic cycle, a carbazole derivative can be excited by light to a higher energy state, from which it can donate an electron to a suitable substrate or another catalyst, initiating a chemical reaction. This process is a cornerstone of photoredox catalysis. nsf.gov

The substitution of methyl groups on the carbazole skeleton, as in this compound, is known to influence the electronic properties. Methyl groups are electron-donating, which generally increases the electron density of the aromatic system and can lower the oxidation potential of the molecule, making it a stronger electron donor. The specific positioning of these methyl groups at the 2 and 4 positions would asymmetrically modify the electron distribution across the carbazole core. Theoretical studies on other dimethylcarbazole isomers, such as 1,7-dimethyl-9H-carbazole, have shown that methyl substitution leads to a narrowing of the HOMO-LUMO gap by 0.2–0.3 eV compared to unsubstituted carbazole, facilitating electron transfer. It is reasonable to infer that a similar effect would be present in this compound.

In a typical photoredox catalytic cycle involving a carbazole derivative as the photocatalyst, the process commences with the absorption of a photon, promoting the carbazole to an excited state (Carbazole*). This excited species is a more potent redox agent than the ground-state molecule. It can then participate in either an oxidative or reductive quenching cycle.

Oxidative Quenching Cycle: The excited carbazole donates an electron to a substrate (acceptor), resulting in the formation of a carbazole radical cation (Carbazole•+) and a reduced substrate. The carbazole radical cation is then reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, thus completing the catalytic cycle.

Reductive Quenching Cycle: The excited carbazole accepts an electron from a substrate (donor), forming a carbazole radical anion (Carbazole•-) and an oxidized substrate. The carbazole radical anion then transfers this electron to another species in the reaction, regenerating the ground-state carbazole and completing the cycle.

Furthermore, in some catalytic systems, carbazole derivatives can engage in proton-coupled electron transfer (PCET) processes. rsc.org In such mechanisms, the transfer of an electron is accompanied by the transfer of a proton, which can provide an alternative, lower-energy pathway for certain chemical transformations.

It is important to note that while the general principles of electron transfer in carbazole systems are well-understood, the precise kinetics and thermodynamics for this compound would require dedicated experimental and computational investigation. Such studies would provide valuable data on its redox potentials, excited-state lifetimes, and quantum yields, which are crucial for designing efficient catalytic systems.

Table of Inferred Electronic Properties of Dimethyl-Substituted Carbazoles

The following table presents a conceptual comparison of electronic properties for different dimethylcarbazole isomers based on general chemical principles and data from related compounds. Direct experimental values for this compound are not available in the cited literature.